molecular formula C13H13FN2O B1447612 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol CAS No. 1512070-64-2

4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol

Cat. No. B1447612
M. Wt: 232.25 g/mol
InChI Key: WFGOYXURXFUREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol” is a chemical compound with the molecular formula C13H13FN2O. It has a molecular weight of 232.25 .


Synthesis Analysis

While specific synthesis methods for “4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol” were not found, there are general methods for synthesizing fluoropyridines. For instance, one method involves the reaction of 2-amino-3-picoline with 4-phenylsulfonyl-tetrafluoropyridine .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol” consists of a phenol group (a benzene ring with a hydroxyl group), a fluorine atom attached to the benzene ring, and a pyridin-3-ylmethylamino group attached to the benzene ring .

Scientific Research Applications

Fluorescent Chemosensors

Fluorescent chemosensors based on derivatives of phenolic compounds have shown significant promise for detecting a wide range of analytes, including metal ions, anions, and neutral molecules. These sensors offer high selectivity and sensitivity, with applications spanning environmental monitoring, biomedical diagnostics, and industrial process control (P. Roy, 2021).

Pharmacophore Design in Drug Discovery

Compounds with substituted imidazole scaffolds have been identified as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory processes. The detailed design, synthesis, and activity studies of these compounds contribute to the development of new therapeutic agents targeting inflammatory diseases (T. Scior et al., 2011).

Environmental and Health Impacts of Phenolic Compounds

The presence of synthetic phenolic antioxidants (SPAs) in the environment and their potential effects on human health have been reviewed. These compounds, used to retard oxidative reactions in various products, have been detected in indoor dust, outdoor air particulates, and human tissues. Studies suggest that some SPAs may exhibit toxic effects, including hepatic toxicity and endocrine disruption (Runzeng Liu & S. Mabury, 2020).

Protein-Phenolic Interactions

Interactions between proteins and phenolic compounds can lead to changes in the structural and functional properties of proteins, affecting their solubility, thermal stability, and nutritional quality. These interactions are influenced by various factors including temperature, pH, and the concentration and type of proteins and phenolic compounds involved (T. Ozdal, E. Çapanoğlu, & F. Altay, 2013).

properties

IUPAC Name

4-fluoro-2-[(pyridin-3-ylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-12-3-4-13(17)11(6-12)9-16-8-10-2-1-5-15-7-10/h1-7,16-17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGOYXURXFUREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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